molecular formula C15H28O3 B12289440 5,7-Dodecadien-1-ol, propanoate, (E,Z)-

5,7-Dodecadien-1-ol, propanoate, (E,Z)-

Cat. No.: B12289440
M. Wt: 256.38 g/mol
InChI Key: ZNAGCPHEJFWMQY-DUZKJZLISA-N
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Description

5,7-Dodecadien-1-ol, propanoate, (E,Z)-: is a chemical compound characterized by its unique structure, which includes a dodecadien backbone with conjugated double bonds at positions 5 and 7, and a propanoate ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dodecadien-1-ol, propanoate, (E,Z)- typically involves the Wittig reaction, which is a common method for forming carbon-carbon double bonds. The reaction between an appropriate aldehyde or ketone and a phosphonium ylide yields the desired diene structure. The stereochemistry of the double bonds is controlled through the choice of reagents and reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions, followed by purification steps such as distillation or chromatography to isolate the desired isomer. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dodecadien-1-ol, propanoate, (E,Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5,7-Dodecadien-1-ol, propanoate, (E,Z)- involves its interaction with specific molecular targets, such as olfactory receptors in insects. The compound binds to these receptors, triggering a cascade of biochemical events that result in behavioral responses. The pathways involved include signal transduction mechanisms that convert the chemical signal into a physiological response .

Comparison with Similar Compounds

  • 5,7-Dodecadien-1-ol, acetate (E,Z)-
  • 5,7-Dodecadien-1-ol, acetate (Z,E)-
  • 5,7-Dodecadien-1-ol, acetate (E,E)-
  • 5,7-Dodecadien-1-ol, acetate (Z,Z)-

Comparison: 5,7-Dodecadien-1-ol, propanoate, (E,Z)- is unique due to its propanoate ester group, which differentiates it from its acetate counterparts. This structural difference can influence its reactivity, stability, and interaction with biological targets. The propanoate ester may also impart different physicochemical properties, such as solubility and volatility, compared to the acetate esters .

Properties

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

(5E,7Z)-dodeca-5,7-dien-1-ol;propanoic acid

InChI

InChI=1S/C12H22O.C3H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2-3(4)5/h5-8,13H,2-4,9-12H2,1H3;2H2,1H3,(H,4,5)/b6-5-,8-7+;

InChI Key

ZNAGCPHEJFWMQY-DUZKJZLISA-N

Isomeric SMILES

CCCC/C=C\C=C\CCCCO.CCC(=O)O

Canonical SMILES

CCCCC=CC=CCCCCO.CCC(=O)O

Origin of Product

United States

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